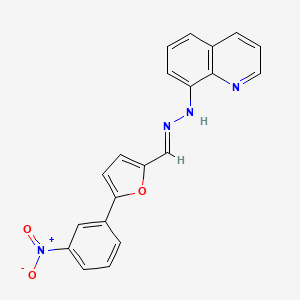![molecular formula C11H20N4 B5722204 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone
説明
1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTU hydrazone and is synthesized through a specific method. The aim of
作用機序
The mechanism of action of DMTU hydrazone is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. DMTU hydrazone can neutralize free radicals by donating an electron, thereby stabilizing the radical and preventing it from reacting with cellular components.
Biochemical and Physiological Effects
DMTU hydrazone has been shown to have several biochemical and physiological effects. In addition to its antioxidant properties, DMTU hydrazone has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. DMTU hydrazone has also been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the primary advantages of using DMTU hydrazone in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using DMTU hydrazone is its potential toxicity. High concentrations of DMTU hydrazone can be toxic to cells and tissues, and therefore, care must be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of DMTU hydrazone. One potential direction is the development of DMTU hydrazone-based therapies for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is the study of the anti-inflammatory properties of DMTU hydrazone and its potential applications in the treatment of inflammatory diseases. Additionally, the use of DMTU hydrazone as a tool for studying the effects of oxidative stress on cells and tissues can lead to a better understanding of the mechanisms underlying these processes.
合成法
DMTU hydrazone is synthesized by reacting 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one with hydrazine hydrate. The reaction takes place under reflux conditions in ethanol solvent and results in the formation of DMTU hydrazone. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DMTU hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DMTU hydrazone is in the field of antioxidant research. DMTU hydrazone has been shown to possess potent antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. This makes DMTU hydrazone a potential candidate for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-10-5-14-3-4-15(6-10)8-11(2,7-14)9(10)13-12/h3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZMSAXCXBUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)(C2=NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321432 | |
| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
CAS RN |
147084-95-5 | |
| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)



![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
